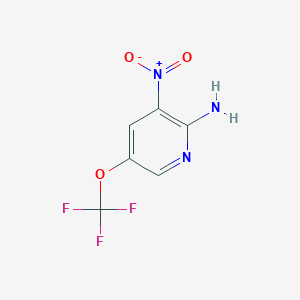

3-Nitro-5-(trifluoromethoxy)pyridin-2-amine

Description

Properties

Molecular Formula |

C6H4F3N3O3 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

3-nitro-5-(trifluoromethoxy)pyridin-2-amine |

InChI |

InChI=1S/C6H4F3N3O3/c7-6(8,9)15-3-1-4(12(13)14)5(10)11-2-3/h1-2H,(H2,10,11) |

InChI Key |

KLFCBOAPFXFLMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes to Trifluoromethoxy-Substituted Pyridines

There are three main synthetic strategies for trifluoromethylated pyridine derivatives, which can be adapted for trifluoromethoxy substitution:

- Halogen exchange on chlorinated trifluoromethylpyridines : Starting from chloropyridines, halogen substitution with fluorine or trifluoromethoxy groups using reagents like trifluoromethyl copper complexes.

- Construction of the pyridine ring from trifluoromethyl-containing building blocks : Cyclization reactions using trifluoromethyl ketones or nitroalkanes under basic conditions.

- Direct introduction of trifluoromethyl or trifluoromethoxy groups via active species : Using trifluoromethyl copper or other trifluoromethoxy reagents to substitute halogenated pyridines.

Among these, the first two are most commonly employed industrially due to better yields and scalability.

Specific Preparation of 3-Nitro-5-(trifluoromethoxy)pyridin-2-amine

This compound requires a sequence of transformations:

Step 1: Synthesis of 5-(trifluoromethoxy)pyridin-2-amine or its halogenated precursor

The 5-position trifluoromethoxy group can be introduced via substitution on a 5-halogenated pyridin-2-amine intermediate. For example, 5-bromopyridin-2-amine derivatives can be reacted with trifluoromethoxy sources under nucleophilic substitution conditions.

Step 2: Nitration at the 3-position

Nitration of aminopyridines is challenging due to the sensitivity of the amino group. A common approach is to start from 2-amino-5-halogenopyridines, convert the amino group to a protected form (e.g., acylation), perform selective nitration, then deprotect the amino group.

Step 3: Amination or deprotection

The amino group at position 2 is either introduced early and protected during nitration or introduced later via substitution reactions from nitro precursors.

Detailed Synthetic Steps from Literature and Patents

Example: Nitration of 2-Amino-5-Bromopyridine

A patented industrial method for nitration of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine involves:

- Stirring 2-amino-5-bromopyridine in acetic acid.

- Slow addition of peracetic acid at temperatures below 30 °C.

- Removal of acetic acid by distillation and pH adjustment to alkaline.

- Filtration and drying to isolate the nitro product with yields around 60%.

This method can be adapted for trifluoromethoxy-substituted analogs by starting from the corresponding 5-(trifluoromethoxy) derivative.

Alternative Synthetic Approaches

Cyclization from trifluoromethyl ketones and nitroalkanes : Condensation of 1,1,1-trifluoroacetone with nitromethane under basic conditions, followed by cyclization and chlorination, has been reported for related trifluoromethylpyridines. This method offers high selectivity and industrial scalability but requires further functionalization to introduce the amino group and trifluoromethoxy substituent.

Transition metal-free amination of chloropyridines : Recent literature reports microwave-assisted or base-mediated amination of chloropyridines with amides as amine sources, providing a mild route to aminopyridines without transition metals.

Data Tables Summarizing Key Literature Findings

Summary and Professional Recommendations

- The most efficient preparation of this compound involves starting from 2-amino-5-halogenopyridines, introducing the trifluoromethoxy group via halogen exchange reactions with trifluoromethoxy reagents, followed by controlled nitration at the 3-position with peracetic acid or nitric acid under mild conditions.

- Protection of the amino group (e.g., acylation) during nitration improves selectivity and yield.

- Industrially scalable methods are available, employing standard reagents and avoiding extreme conditions.

- Alternative synthetic routes via cyclization from trifluoromethyl ketones and nitroalkanes provide high selectivity but require more steps.

- Transition metal-free amination methods offer greener alternatives for the amino group introduction.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states or functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-5-(trifluoromethoxy)pyridin-2-amine.

Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3-Nitro-5-(trifluoromethoxy)pyridin-2-amine is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

- This compound serves as a building block for synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals.

Biology

- This compound is used in studying biological pathways and mechanisms, particularly those involving nitro and trifluoromethoxy groups.

Medicine

- It is investigated for potential therapeutic properties, including its role as an intermediate in synthesizing drugs with anti-inflammatory, antimicrobial, or anticancer activities.

- The trifluoromethoxy group in the compound has been associated with enhanced pharmacological properties. Studies suggest that compounds containing trifluoromethyl groups can exhibit increased potency against specific biological targets, such as improved inhibition of serotonin uptake and enhanced activity against various kinases.

Industry

- The compound is utilized in producing specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Role of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) derivatives play a significant role in both the agrochemical and pharmaceutical industries . They are widely used to protect crops from pests, with Fluazifop-butyl being the first TFMP derivative introduced to the agrochemical market . Since then, over 20 new TFMP-containing agrochemicals have been assigned ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval . Many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives result from the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-nitro-5-(trifluoromethoxy)pyridin-2-amine and its analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives

*Log P values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethoxy group (-OCF₃) in this compound confers higher lipophilicity (Log P ~2.1) compared to trifluoromethyl (-CF₃) analogs (Log P ~1.8). This aligns with QSAR studies indicating that increased lipophilicity (Log P) enhances membrane permeability and antibacterial activity .

In contrast, methoxy or bromine substituents may disrupt such interactions due to steric or electronic mismatches . The positional isomer 5-nitro-3-(trifluoromethyl)pyridin-2-amine demonstrates reduced metabolic stability compared to the trifluoromethoxy variant, as -CF₃ is more susceptible to enzymatic oxidation than -OCF₃ .

Antibacterial QSAR models emphasize the importance of lipophilic and steric parameters (Log P, SMR), positioning the target compound as a promising candidate for further antimicrobial testing .

Biological Activity

3-Nitro-5-(trifluoromethoxy)pyridin-2-amine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its interactions with various biological targets, synthesis methods, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3N2O2. The compound features a pyridine ring with a nitro group at the 3-position and a trifluoromethoxy group at the 5-position. This unique structural configuration is believed to enhance its solubility and stability, making it an attractive candidate for further research in medicinal applications.

Research indicates that this compound exhibits significant binding affinity to various biological targets. Molecular dynamics simulations and mutagenesis studies have provided insights into its mechanism of action, suggesting that the compound may influence key pathways in cellular processes. For example, it has been shown to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Therapeutic Potential

The compound's trifluoromethoxy group has been associated with enhanced pharmacological properties. Studies suggest that compounds containing trifluoromethyl groups can exhibit increased potency against specific biological targets. For instance, the incorporation of trifluoromethyl groups has been linked to improved inhibition of serotonin uptake and enhanced activity against various kinases .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of several related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 99368-67-9 | Contains chlorine; used in similar synthetic routes |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-amines | 1121056-94-7 | Lacks methoxy group; shows distinct biological activity |

| 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Bromine substitution; different reactivity profile |

| N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amines | 1805474-60-5 | Methyl substitution affects solubility and activity |

| 2-Chloro-4-methyl-5-nitropyridine | 23056-33-9 | Different position of chlorine; varied applications |

These comparisons highlight how the trifluoromethoxy substituent may enhance the compound's activity compared to others lacking this feature.

Toxicity Profile

While the therapeutic potential of this compound is promising, understanding its toxicity profile is crucial. A related compound, 5-amino-2-(trifluoromethyl)pyridine, was reported to cause methemoglobinemia and acute renal failure following inhalation exposure. This incident underscores the importance of assessing safety profiles for compounds within this chemical class .

Neuroprotective Effects

Recent studies have explored neuroprotective effects associated with pyridine derivatives. For example, certain compounds have demonstrated protective properties against apoptosis in neuronal cells, suggesting that similar mechanisms may be explored for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.